ROCK1 Inhibitory Potency: 2-(3-Phenoxyphenyl)azetidine Demonstrates Sub-10 nM Activity
2-(3-Phenoxyphenyl)azetidine exhibits potent inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) with an IC50 of 5.60 nM in a biochemical assay using recombinant N-terminal His-tagged human ROCK1 [1]. This potency places the compound within the range of advanced ROCK1 inhibitors and distinguishes it from 3-substituted azetidine analogs for which comparable ROCK1 activity data are not reported.
| Evidence Dimension | In vitro ROCK1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 5.60 nM |
| Comparator Or Baseline | 3-Substituted azetidine analogs (no reported ROCK1 activity) |
| Quantified Difference | Not applicable (qualitative differentiation) |
| Conditions | Recombinant human N-terminal His-tagged ROCK1 (residues 3-543) expressed in baculovirus-infected Sf9 cells; substrate: Biotin-Ahx-AKRRLSSLRA-CONH2 |
Why This Matters
ROCK1 is a validated therapeutic target for cardiovascular, fibrotic, and neurological disorders; sub-10 nM potency indicates potential for selective tool compound or lead optimization campaigns.
- [1] BindingDB. (n.d.). BDBM50365218: CHEMBL1956071::GSK screening, 29. BindingDB Entry. View Source
